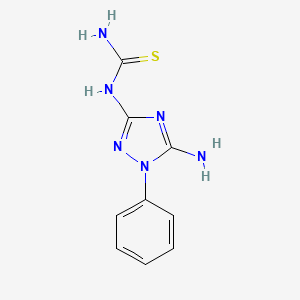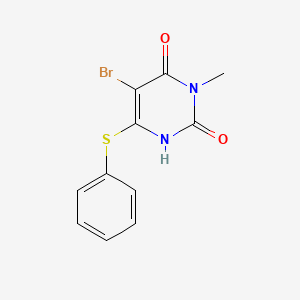![molecular formula C12H16O3 B14427631 1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 81457-15-0](/img/structure/B14427631.png)
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C12H16O3 It is a derivative of benzene, characterized by the presence of methoxy, methyl, and allyloxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethoxy-2-methylbenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the reaction and improve the overall production rate.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the allyloxy group to a propyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. Additionally, the compound may modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-propenylbenzene: Similar structure but with different substitution patterns.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another derivative with variations in the position of substituents.
Uniqueness
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific arrangement of methoxy, methyl, and allyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
81457-15-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1,3-dimethoxy-2-methyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O3/c1-5-8-15-11-7-6-10(13-3)9(2)12(11)14-4/h5-7H,1,8H2,2-4H3 |
InChI Key |
CMRRKGCXCORUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


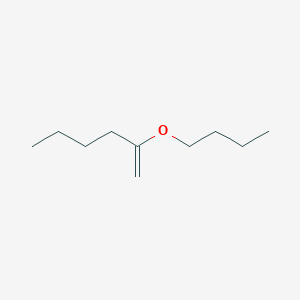
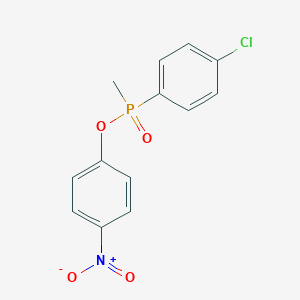
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
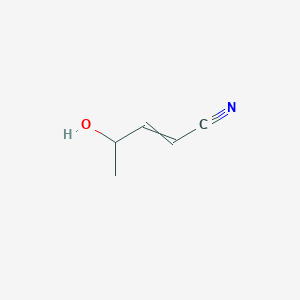


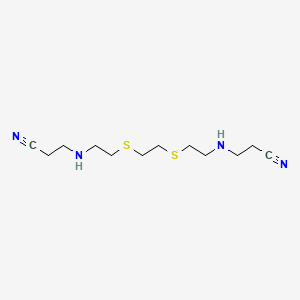
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
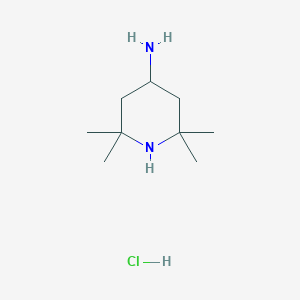
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
